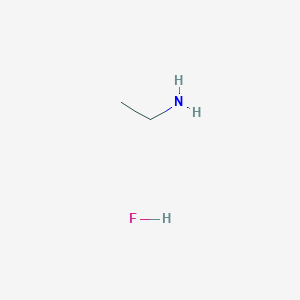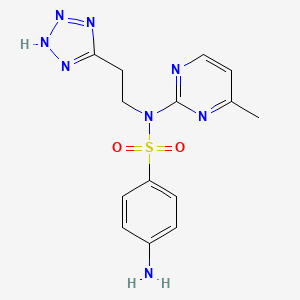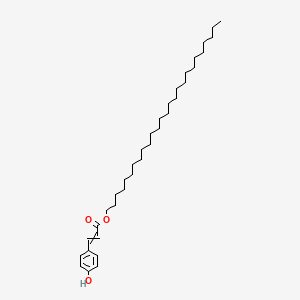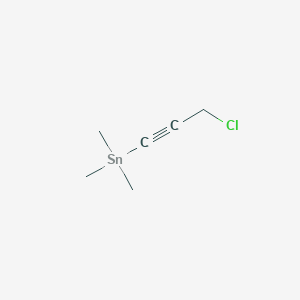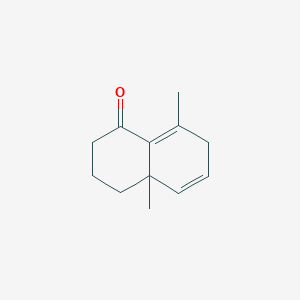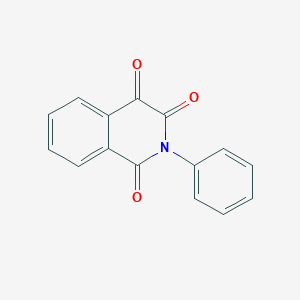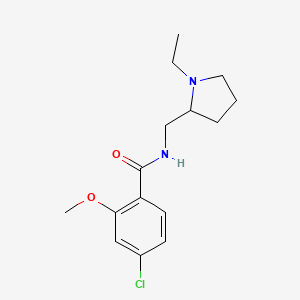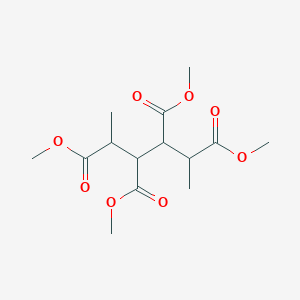
Tetramethyl hexane-2,3,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl hexane-2,3,4,5-tetracarboxylate is an organic compound with a complex structure characterized by four carboxylate groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl hexane-2,3,4,5-tetracarboxylate typically involves multi-step organic reactions. One common method includes the esterification of hexane-2,3,4,5-tetracarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl hexane-2,3,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids in the presence of a strong base or acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Tetramethyl hexane-2,3,4,5-tetraol.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Tetramethyl hexane-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetramethyl hexane-2,3,4,5-tetracarboxylate depends on the specific application. In chemical reactions, the ester groups can act as electrophiles, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-2,3,4,5-tetracarboxylic acid: The parent acid of tetramethyl hexane-2,3,4,5-tetracarboxylate.
Tetramethyl hexane-2,3,4,5-tetraol: The reduced form of the compound.
Hexane-2,3,4,5-tetramethyl-: A structurally similar hydrocarbon without the ester groups.
Uniqueness
This compound is unique due to its four ester groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
67564-39-0 |
|---|---|
Formule moléculaire |
C14H22O8 |
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
tetramethyl 1-methylpentane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C14H22O8/c1-7(11(15)19-3)9(13(17)21-5)10(14(18)22-6)8(2)12(16)20-4/h7-10H,1-6H3 |
Clé InChI |
PUDYWLBYGUKJKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


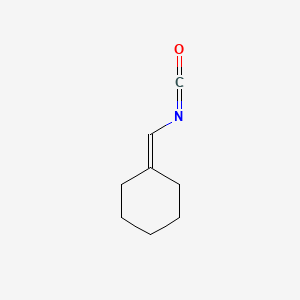
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
